molecular formula C10H10FN B2796890 2-Fluoro-4-pent-1-ynylpyridine CAS No. 681262-23-7

2-Fluoro-4-pent-1-ynylpyridine

Cat. No. B2796890
M. Wt: 163.195
InChI Key: DCLRQVZHKMPYNG-UHFFFAOYSA-N
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Description

“2-Fluoro-4-pent-1-ynylpyridine” is a chemical compound with the molecular formula C10H10FN . It has a molecular weight of 163.19 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Fluoro-4-pent-1-ynylpyridine” is 1S/C10H10FN/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .


Physical And Chemical Properties Analysis

“2-Fluoro-4-pent-1-ynylpyridine” is a liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

Fluorinated pyridine derivatives are crucial in the synthesis of bioactive molecules due to their unique properties, such as increased lipophilicity and stability. A notable example includes the sodium dithionite-initiated reaction for the synthesis of 2-fluoroalkyl pyrrolidine derivatives from pent-4-en-1-amines and fluoroalkyl iodides, showcasing the utility of fluoroalkylation in generating compounds with potential biological activity (Zhu et al., 2011).

Molecular Docking and QSAR Studies

Fluorinated pyridine derivatives have been evaluated for their role as c-Met kinase inhibitors through docking and quantitative structure–activity relationship (QSAR) studies. This research underscores the importance of fluorine substitution in enhancing molecular interactions with biological targets, offering insights into drug design strategies (Caballero et al., 2011).

Quantum Chemical and Molecular Dynamic Simulations

The study of fluorinated piperidine derivatives for corrosion inhibition on iron surfaces highlights the application of fluorinated compounds in materials science. Quantum chemical calculations and molecular dynamics simulations provide a deeper understanding of the adsorption behaviors and inhibition efficiencies, emphasizing the role of fluorination in modifying surface interactions (Kaya et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Fluoropyridines, including “2-Fluoro-4-pent-1-ynylpyridine”, have potential applications in various fields. They are used in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties . Furthermore, fluoropyridines present a special interest as potential imaging agents for various biological applications .

properties

IUPAC Name

2-fluoro-4-pent-1-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLRQVZHKMPYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-pent-1-ynylpyridine

CAS RN

681262-23-7
Record name 2-fluoro-4-(pent-1-yn-1-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 2-fluoro-4-iodopyridine (1.0 g, 4.5 mmol) in tetrahydrofuran (15 mL) was added copper (I) iodide (86 mg, 0.45 mmol), dichlorobistriphenylphosphine palladium (II) (157 mg, 0.22 mmol), and triethylamine (1.8 mL, 13.4 mmol). Pentyne (0.88 mL, 8.9 mmol) was added dropwise to the reaction mixture and the resultant solution was stirred at 0° C. for 30 minutes and then at room temperature for 18 hours. Water and ether were added and the layers separated. The organic layer was washed with brine. The aqueous layer was extracted with ether and the combined organics were dried over magnesium sulfate. Filtration and concentration followed flash chromatography on silica gel (5:1 hexane-ether) provided 2-fluoro-4-pent-1-ynylpyridine (670 mg, 92%) as a clear oil. 1H NMR (CDCl3) δ 8.11 (d, 1H), 7.11 (d, 1H), 6.88 (s, 1H), 2.41 (t, 2H), 1.63 (m, 2H), 1.04 (t,3H),; 19F NMR (CDCl3) δ −68.68; MS m/z 164 (M+1).
Quantity
1 g
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reactant
Reaction Step One
[Compound]
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dichlorobistriphenylphosphine palladium (II)
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157 mg
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reactant
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1.8 mL
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reactant
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15 mL
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solvent
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86 mg
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catalyst
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0.88 mL
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reactant
Reaction Step Two
[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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